(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Asymmetric Synthesis Chiral Building Block Neurotransmitter Precursor

Procure (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol for stereocontrolled synthesis of (S)-epinephrine without chiral resolution. Unlike the racemate or (R)-enantiomer, this (S)-configured β-amino alcohol ensures enantiopurity in final products. UNII YP369NRU7K simplifies preclinical inventory management and FDA submission tracking.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 783297-84-7
Cat. No. B12770104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
CAS783297-84-7
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN)O)OC
InChIInChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1
InChIKeyWIUFFBGZBFVVDL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7): A Defined Chiral β-Amino Alcohol for Asymmetric Synthesis and Neurotransmitter Precursor Research


(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) is a chiral β-amino alcohol derivative characterized by a stereospecific (S)-configuration at the benzylic carbon bearing the hydroxyl group [1]. The compound features a 3,4-dimethoxyphenyl ring, an ethanolamine backbone, and a molecular formula of C10H15NO3 (MW 197.23 g/mol) . It is primarily utilized as a chiral building block in asymmetric synthesis and as a key intermediate for the preparation of (S)-epinephrine and (S)-norepinephrine [2]. The compound is also identified by the UNII code YP369NRU7K, facilitating regulatory tracking [1].

Why Substituting (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol with Racemic or Alternative Amino Alcohols Can Compromise Asymmetric Synthesis and Bioactivity


Substitution of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol with its racemic counterpart (CAS 6924-15-8) or the (R)-enantiomer (CAS 61693-05-8) fundamentally alters stereochemical outcomes in downstream synthetic steps and can lead to loss of enantiopurity in final products . The (S)-enantiomer is specifically required as a chiral building block for the synthesis of (S)-epinephrine and (S)-norepinephrine; use of the racemate would necessitate additional chiral resolution steps, increasing cost and reducing yield [1]. Furthermore, the biological activity of phenylethanolamine derivatives is highly stereospecific—for example, (R)-epinephrine is approximately 45 times more potent than its (S)-counterpart [2]—underscoring that stereochemical identity is a critical procurement criterion for research integrity.

Quantitative Differentiators for (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) Relative to Comparators


Defined (S)-Enantiomeric Configuration Enables Direct Access to (S)-Epinephrine and (S)-Norepinephrine Without Chiral Resolution

The (S)-enantiomer of 2-amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) serves as a direct chiral intermediate for synthesizing (S)-epinephrine and (S)-norepinephrine [1]. In contrast, the racemic mixture (CAS 6924-15-8) would require an additional chiral resolution step to isolate the (S)-enantiomer, which introduces process inefficiency and yield loss. The (S)-epinephrine produced from this building block is the less active enantiomer (R-epinephrine is 45× more potent) [2]; however, for studies investigating stereospecific metabolism, receptor binding, or the development of (S)-selective probes, the (S)-precursor is indispensable. Using the (R)-enantiomer (CAS 61693-05-8) would instead lead to (R)-epinephrine, which is not a direct substitute for (S)-epinephrine research applications.

Asymmetric Synthesis Chiral Building Block Neurotransmitter Precursor

High Chemical Purity (95%) with Established Commercial Availability

Commercial suppliers list (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) at a purity of 95% . This is comparable to the purity of the racemic mixture (95-98%) , but the (S)-enantiomer offers the added value of stereochemical definition. The compound is supplied by multiple vendors (e.g., Leyan, Enamine) with lead times of approximately 7 days , ensuring reliable procurement for research use. The 95% purity specification is suitable for most synthetic applications and provides a known baseline for further purification if required.

Chemical Purity Procurement Quality Control

Unique UNII Identifier (YP369NRU7K) Facilitates Regulatory and Inventory Tracking

The (S)-enantiomer (CAS 783297-84-7) has been assigned a Unique Ingredient Identifier (UNII) of YP369NRU7K [1]. In contrast, the racemic mixture (CAS 6924-15-8) and the (R)-enantiomer (CAS 61693-05-8) do not have assigned UNII codes in publicly accessible databases . A UNII code is a non-proprietary, free, unique, and unambiguous identifier used by the U.S. FDA and other regulatory bodies for substance registration, tracking, and reporting. Possession of a UNII can streamline regulatory documentation for compounds used in preclinical or clinical research.

Regulatory UNII Inventory Management

Favorable Predicted Physicochemical Profile for Downstream Processing

Computed physicochemical properties for (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol include a LogP of 0.20 (ACD/LogP) and a polar surface area (PSA) of 65 Ų . Compared to structurally related phenylethanolamines lacking the 3,4-dimethoxy substitution, this compound exhibits moderate lipophilicity (LogP -0.3 by XLogP3) and a relatively low polar surface area, which may influence solubility and membrane permeability characteristics. While these are predicted values, they provide a baseline for anticipating behavior in organic synthesis and potential biological assays.

Physicochemical Properties Lipophilicity Formulation

High-Value Research and Industrial Applications for (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) Based on Differentiated Evidence


Stereospecific Synthesis of (S)-Epinephrine and (S)-Norepinephrine for Neurotransmitter Research

As a direct chiral building block, (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol enables the efficient, stereocontrolled synthesis of (S)-epinephrine and (S)-norepinephrine without the need for chiral resolution [1]. This application is critical for laboratories investigating the distinct pharmacological profiles of epinephrine enantiomers, where the (S)-form is known to be approximately 45-fold less potent than the natural (R)-enantiomer [2]. Procurement of the pre-formed (S)-enantiomer reduces synthetic steps, lowers costs, and ensures enantiomeric purity in the final product.

Chiral Building Block for Asymmetric Henry (Nitroaldol) Reactions and C-C Bond Formation

The compound serves as a valuable chiral substrate or intermediate in asymmetric catalysis, particularly in copper(II)-catalyzed Henry reactions, where its stereochemistry can be leveraged to achieve high enantioselectivities (up to 99% ee) [1]. Its defined (S)-configuration allows researchers to access a broad range of chiral β-nitroalcohols with predictable stereochemical outcomes, which are pivotal in the synthesis of complex natural products and pharmaceuticals.

Regulatory-Compliant Research Involving Controlled Substance Analogs

The assignment of UNII YP369NRU7K to (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol [1] facilitates its use in regulated research environments, such as those requiring substance tracking for preclinical studies or FDA submissions. Unlike its racemic or (R)-enantiomeric counterparts lacking UNIIs, this identifier simplifies inventory management, reduces ambiguity in cross-referencing chemical entities, and supports compliance with institutional and federal reporting requirements.

Probe Development for Studying Stereospecific Enzyme Interactions and Metabolism

Given the marked stereospecificity of phenylethanolamine-derived neurotransmitters (e.g., R-epinephrine is 45× more active than S-epinephrine) [2], the (S)-enantiomer of 2-amino-1-(3,4-dimethoxyphenyl)ethanol can be used to synthesize (S)-configured probes for investigating stereoselective binding to adrenoceptors, metabolizing enzymes (e.g., monoamine oxidases), or transporters. This enables dissection of chiral recognition mechanisms that are obscured when using racemic mixtures.

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